molecular formula C14H15NO3 B2389594 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione CAS No. 202479-02-5

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

Cat. No. B2389594
M. Wt: 245.278
InChI Key: FBLDVWHNOYBREN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoindolines, including “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione”, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The InChI key for this compound is YLHCMDNAKVPTIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions result in the formation of three new C–C bonds and two new C aryl –O bonds .


Physical And Chemical Properties Analysis

“2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” is a solid compound . Its IR spectra exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .

Scientific Research Applications

1. Pharmaceutical Synthesis

  • Application : N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
  • Method : The synthesis process of N-isoindoline-1,3-diones heterocycles is characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
  • Results : This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .

2. Herbicides

  • Application : N-isoindoline-1,3-dione heterocycles are used in the synthesis of herbicides .

3. Colorants and Dyes

  • Application : These compounds are used in the production of colorants and dyes .

4. Polymer Additives

  • Application : N-isoindoline-1,3-dione heterocycles are used as additives in polymers .

5. Organic Synthesis

  • Application : These compounds are used in organic synthesis .

6. Photochromic Materials

  • Application : N-isoindoline-1,3-dione heterocycles have potential use in photochromic materials .

7. Modulation of Dopamine Receptor

  • Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents .

8. Treatment of Alzheimer’s Disease

  • Application : The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .

9. Ligands of the Dopamine Receptor D2

  • Application : Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D2, which suggests a potential application as antipsychotic agents .

10. Parkinsonism Treatment

  • Application : One of the isoindolines, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .
  • Results : YaI-01 (254 µmol/kg) reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

11. Anticholinesterase Activities

  • Application : Isoindoline-1,3-dione-based compounds have shown anticholinesterase activities .
  • Results : Compound 8f, featuring a methyl group at R1 and oxypropyl-isoindolinedione group in the para position of R3, demonstrated a reduction in AChE inhibition with an IC50 value of 0.32 ± 0.02 µM .

Safety And Hazards

The safety information for “2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione” indicates that it has some hazards associated with it. The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-hydroxycyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDVWHNOYBREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

Synthesis routes and methods I

Procedure details

Tri-n-butyltin hydride (430 g, 1.48 mol) was added to a stirred solution of 2-(2-bromo-3-hydroxy-cyclohexyl)-isoindole-1,3-dione (400 g, 1.23 mol) and 2,2′-azobis(2-methylpropionitrile) (20 g) in toluene (4000 mL) and methanol (400 mL) and the reaction mixture was stirred at 80° C. for 64 h. The reaction mixture was concentrated to give the crude product. The crude product was washed with petroleum ether and ethyl acetate (1:1) to give 2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione (240 g, 0.98 mol) as a white solid. 1H NMR (CD3OD, 400 MHz): δ ppm 7.82 (m, 4H), 4.16 (m, 1H), 3.63 (m, 1H), 2.13 (m, 2H), 1.98 (d, 2H), 1.89 (m, 1H),1.68 (t, 1H), 1.46 (m, 1H),1.31 (m, 1H).
Quantity
430 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione (240 g, 0.98 mol) and Lipase B (87 g) in THF (3000 mL) was stirred at room temperature under nitrogen for 1˜2 h. Then acetic acid vinyl ester (252 g, 2.88 mol) was added to the solution, and the reaction mixture was stirred at rt for 3˜5 h. Then the reaction mixture was filtered, and the filtrate was concentrated to give crude product. The crude product was purified on silica gel (eluting with petroleum ether/ethyl acetate=10:1) to give (1S,3R)-2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione (Rf=0.6, petroleum ether/ethyl acetate=3/1, 90 g, 0.37 mol, yield: 39%) as a white solid. 1H NMR (CD3OD, 400 MHz): δ ppm 7.82 (m, 4H), 4.16 (m, 1H), 3.63 (m, 1H), 2.13 (m, 2H), 1.98 (m, 2H), 1.89 (m, 1H), 1.68 (m, 1H), 1.46 (m, 1H), 1.31 (m, 1H).
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two

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